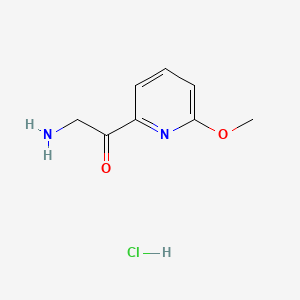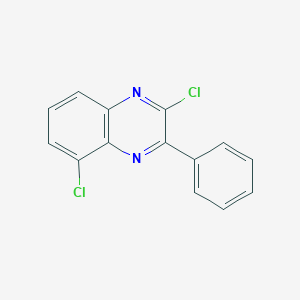
2,5-Dichloro-3-phenylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-phenylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two chlorine atoms at positions 2 and 5, and a phenyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-phenylquinoxaline typically involves the condensation of 2,5-dichloroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3-phenylquinoxaline undergoes various chemical reactions, including:
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent such as dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichloro-3-phenylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound can also induce oxidative stress in cells, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloroquinoxaline: Similar structure but with chlorine atoms at positions 2 and 3.
3-Phenylquinoxaline: Lacks the chlorine atoms but has a phenyl group at position 3.
2,5-Dichloroquinoxaline: Similar structure but without the phenyl group.
Uniqueness
2,5-Dichloro-3-phenylquinoxaline is unique due to the presence of both chlorine atoms and a phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H8Cl2N2 |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
2,5-dichloro-3-phenylquinoxaline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-12(14(16)17-11)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
CQUSBAWFMIGUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
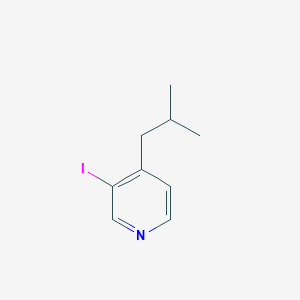
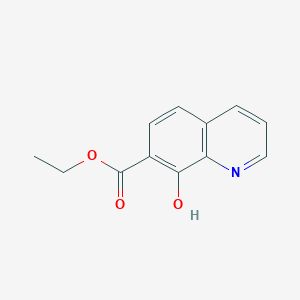
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
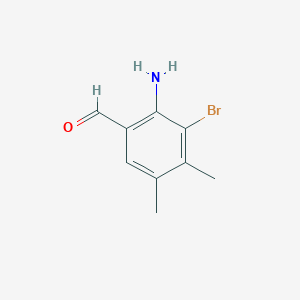
![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)


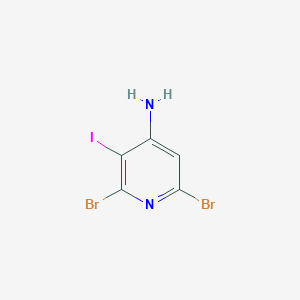
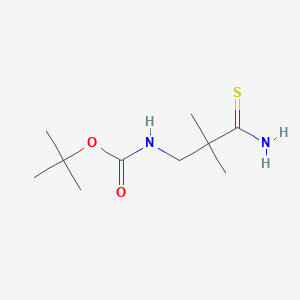
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
